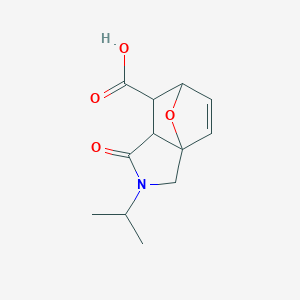

1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

- Esterification Products and Structural Analysis : The reaction of 5-arylfurfurilamines with maleic anhydride forms 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids, which exist in dynamic equilibrium with N-furfurylmaleinamides. Esterification of these tautomeric mixtures with methanol results in unexpected cleavage products of the 3a,6-oxo bridge. This study provides valuable insights into the structural properties of these compounds through X-ray structural analysis (Nadirova et al., 2019).

Reaction Mechanisms and Photoreactivity

- Photoremovable Protecting Groups : 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters demonstrate significant reactivity with hydrogen atom or electron donors, releasing corresponding acids. These findings propose the utility of these compounds as photoremovable protecting groups in applications requiring high concentrations of hydrogen/electron donors (Literák et al., 2008).

Tautomerism and Reaction Pathways

- Ring-chain Tautomerism : A study on the reaction of 5-substituted furfurylamines with anhydrides of α,β-unsaturated carboxylic acids has shown the formation of 1-oxo-2,3,7,7a-hexahydro-1H-3a,6-epoxyisoindoles, demonstrating the significance of ring-chain tautomerism in these reactions. This research provides a deeper understanding of the reaction mechanisms involving these complex molecules (Zubkov et al., 2016).

Applications in Synthesis of Natural Products

- Synthesis of Cyclopenta[b]furo[2,3-c]pyrroles : Utilizing Hoveyda–Grubbs-type catalysts, the ring rearrangement metathesis of methyl 3-allyl-3a,6-epoxyisoindole-7-carboxylates is shown to lead to the synthesis of natural product-like cyclopenta[b]furo[2,3-c]pyrroles. This discovery opens pathways for the synthesis of complex organic structures using these compounds (Antonova et al., 2020).

Aromatization Processes

- Aromatization in Alkaline Media : The aromatization of 3a,6-epoxyisoindoles in alkaline media to synthesize isoindoline-4-carboxylic acids highlights the potential of these compounds in facilitating efficient and straightforward synthesis processes (Zubkov et al., 2012).

Crystallography and Molecular Structure

- Molecular Structure Analysis : Studies on molecules like rac-Methyl 5,7a-bis(acetyloxy)-3-oxo-2-phenyloctahydro-1H-isoindole-4-carboxylate provide crucial insights into the crystallographic structures of derivatives of 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid. These analyses enhance the understanding of the molecular geometry and bonding interactions in these compounds (Toze et al., 2013).

Propiedades

IUPAC Name |

4-oxo-3-propan-2-yl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-6(2)13-5-12-4-3-7(17-12)8(11(15)16)9(12)10(13)14/h3-4,6-9H,5H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAYITCIRICDCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378164 |

Source

|

| Record name | BAS 05044537 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

CAS RN |

436811-01-7 |

Source

|

| Record name | BAS 05044537 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)